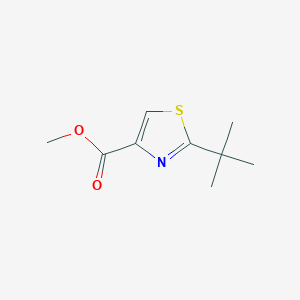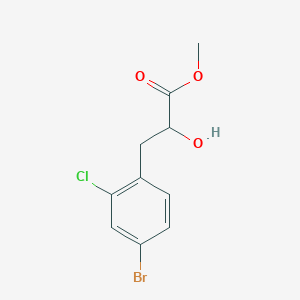
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO. It is known for its unique structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxyimino group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of chloro and fluoro groups onto a benzene ring, followed by the formation of the hydroxyimino group. One common method involves the chlorination and fluorination of a suitable benzene precursor, followed by the reaction with hydroxylamine to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyimino group can undergo oxidation or reduction to form different functional groups.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-nitrobenzenesulfenyl chloride
- 4-bromo-N-hydroxybenzenecarboximidoyl chloride
- 3-chloro-N-phenylbenzenecarbohydrazonoyl chloride
Uniqueness
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, as well as the hydroxyimino group
Propriétés
Formule moléculaire |
C7H3Cl2F2NO |
|---|---|
Poids moléculaire |
226.00 g/mol |
Nom IUPAC |
4-chloro-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl2F2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H |
Clé InChI |
XMJMOJGMCQAYGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)






![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)





